molecular formula C21H20N2O5S B14161039 N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide CAS No. 384376-60-7

N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B14161039
CAS No.: 384376-60-7
M. Wt: 412.5 g/mol
InChI Key: XYHVRXPIWOEQIL-UHFFFAOYSA-N
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Description

N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring and a 3,4,5-trimethoxyphenyl groupThe presence of the trimethoxyphenyl group is particularly noteworthy, as it is known to impart significant biological activity to the molecules it is part of .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is unique due to its combined structural features of a thiophene ring and a trimethoxyphenyl group. This combination imparts both electronic properties beneficial for material science applications and biological activity useful in medicinal chemistry .

Properties

CAS No.

384376-60-7

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[3-[(3,4,5-trimethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H20N2O5S/c1-26-16-10-13(11-17(27-2)19(16)28-3)20(24)22-14-6-4-7-15(12-14)23-21(25)18-8-5-9-29-18/h4-12H,1-3H3,(H,22,24)(H,23,25)

InChI Key

XYHVRXPIWOEQIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3

solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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